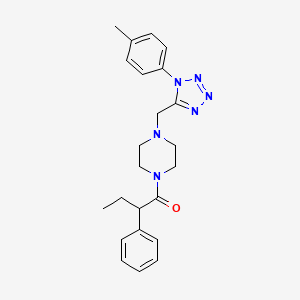

2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Descripción

2-Phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic small molecule featuring a piperazine core linked to a tetrazole moiety substituted with a p-tolyl group and a phenyl-substituted butanone chain.

Propiedades

IUPAC Name |

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O/c1-3-21(19-7-5-4-6-8-19)23(30)28-15-13-27(14-16-28)17-22-24-25-26-29(22)20-11-9-18(2)10-12-20/h4-12,21H,3,13-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEBOKKKIRHXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is synthesized through a multi-step reaction process involving the preparation of intermediate compounds. The synthetic route typically involves:

Alkylation of piperazine to form a substituted piperazine derivative.

Introduction of the tetrazole moiety via a cyclization reaction.

Coupling of the tetrazole-substituted piperazine with a phenyl butanone derivative.

These reactions generally require specific catalysts, solvents, and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

For large-scale production, these reactions are optimized to enhance efficiency and cost-effectiveness. Industrial synthesis often involves:

Use of automated reactors to control temperature, pressure, and reaction time.

Employment of high-purity reagents and solvents to minimize impurities.

Implementation of purification techniques such as crystallization, distillation, and chromatography.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: : Involves the addition of oxygen or removal of hydrogen.

Reduction: : Involves the addition of hydrogen or removal of oxygen.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substituting agents: : Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions vary based on the reaction type but typically include derivatives with altered functional groups, which may enhance or modify the compound's properties.

Aplicaciones Científicas De Investigación

2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one finds applications in various fields:

Chemistry: : Used as a reagent or intermediate in organic synthesis.

Biology: : Employed in studies involving cellular signaling pathways and receptor binding.

Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: : Utilized in the development of new materials and chemical compounds.

Mecanismo De Acción

The mechanism by which 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate pathways involved in cell proliferation, apoptosis, and immune responses, leading to its observed biological activities.

Comparación Con Compuestos Similares

Comparison with Tetrazole-Piperazine Derivatives

Structural Analogues from Ethane-1-one Series

Compounds such as 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (e.g., compound 13a in ) share the piperazine-tetrazole scaffold but differ in key structural aspects:

- Backbone : Ethane-1-one (shorter carbon chain) vs. butan-1-one in the target compound.

- Substituents : Allyl group on piperazine vs. methyl group linked to p-tolyl-tetrazole in the target.

- Aryl Groups : Varied aryl substitutions (e.g., phenyl in 13a) compared to the p-tolyl group in the target.

Table 1: Key Differences in Tetrazole-Piperazine Analogues

| Compound | Backbone | Piperazine Substituent | Aryl Group | Yield (%) | Reference |

|---|---|---|---|---|---|

| Target Compound | Butanone | Methyl-p-tolyl-tetrazole | Phenyl | N/A | - |

| 13a (Ethane-1-one derivative) | Ethanone | Allyl | Phenyl | 85 |

Thioether-Linked Tetrazole Derivatives

describes 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x), which differ in:

- Linkage : Thioether (-S-) vs. methylene (-CH2-) in the target compound.

- Functional Groups : Phenylsulfonyl on piperazine vs. unmodified piperazine in the target.

- Synthesis: Bromoethanone intermediates reacted with tetrazole thiols, contrasting with the target’s likely alkylation or coupling strategies .

Implications : The thioether linkage may enhance electrophilicity but reduce metabolic stability compared to the target’s methylene bridge.

Comparison with Piperazine-Containing Urea-Thiazole Derivatives

highlights 1-aryl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea derivatives (11a–o), which diverge significantly:

- Core Structure : Thiazole and urea moieties vs. tetrazole and ketone in the target.

- Substituents : Hydrazinyl-oxoethyl-piperazine vs. methyl-p-tolyl-tetrazole-piperazine.

- Molecular Weight : Ranges from 466.2 to 602.2 [M+H]+ (ESI-MS), suggesting the target (estimated ~450–500 Da) may occupy a similar size class .

Table 2: Urea-Thiazole vs. Target Compound

| Feature | Urea-Thiazole Derivatives (11a–o) | Target Compound |

|---|---|---|

| Core Structure | Thiazole-urea | Tetrazole-butanone |

| Piperazine Modification | Hydrazinyl-oxoethyl | Methyl-p-tolyl-tetrazole |

| Molecular Weight Range | 466.2–602.2 [M+H]+ | ~450–500 (estimated) |

| Yield Range (%) | 83.7–88.2 | N/A |

Functional Implications : The urea-thiazole series emphasizes hydrogen-bonding interactions, whereas the target’s tetrazole and phenyl groups may prioritize aromatic stacking or hydrophobic interactions .

Actividad Biológica

2-Phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one, identified by its CAS number 1049349-55-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is , with a molecular weight of 404.5 g/mol. The structure includes a phenyl group, a p-tolyl group, and a tetrazole ring, which may contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, the structural similarity of 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one to other tetrazole derivatives suggests potential efficacy against various cancer cell lines. In studies involving similar compounds, notable inhibition of cancer cell proliferation was observed, particularly in breast cancer models .

Antimicrobial Activity

Tetrazole derivatives have been reported to possess antimicrobial properties. A study focused on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . The specific activity of 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one against microbial pathogens remains an area for further exploration.

Neuropharmacological Effects

Preliminary studies suggest that piperazine-containing compounds can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of the piperazine moiety with serotonin receptors may play a crucial role in these effects . Investigating the specific receptor interactions and behavioral outcomes associated with 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-y)butanone could provide insights into its therapeutic potential in treating mood disorders.

The biological activity of 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-y)butanone is hypothesized to involve several mechanisms:

Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in tumor progression and microbial metabolism.

Receptor Modulation: The piperazine ring may interact with neurotransmitter receptors, influencing signaling pathways related to anxiety and depression.

Cell Cycle Interference: Antitumor activity may be mediated through disruptions in the cell cycle, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activities of related compounds:

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one?

The synthesis typically involves multi-step processes. For example, the tetrazole moiety can be introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. The piperazine linker may be functionalized via alkylation or reductive amination, as seen in analogous compounds with tetrazole and piperazine motifs . Key intermediates, such as 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde, can be coupled to the piperazine backbone using nucleophilic substitution. Purification via column chromatography and recrystallization ensures high yields.

Q. How can the crystal structure of this compound be determined experimentally?

X-ray crystallography is the gold standard. The CCP4 suite (Collaborative Computational Project, Number 4) provides tools for data processing (e.g., Aimless for scaling), phase determination (e.g., molecular replacement with Phaser), and refinement (e.g., REFMAC5). Crystals are grown via vapor diffusion, and diffraction data collected at synchrotron facilities. Hydrogen bonding and π-stacking interactions in the tetrazole and phenyl groups should be analyzed to confirm stereochemistry .

Q. What pharmacological targets are hypothesized based on structural motifs?

The tetrazole group is a known bioisostere for carboxylic acids, commonly found in angiotensin II receptor blockers (e.g., losartan). Computational docking studies suggest potential interactions with G protein-coupled receptors (GPCRs), particularly angiotensin type 1 (AT1) or thromboxane receptors. Radioligand binding assays using tritiated angiotensin II or competitive ELISA can validate target engagement .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the tetrazole-piperazine moiety be addressed?

Regioselectivity in tetrazole formation can be controlled using protecting groups (e.g., trityl for the 1-position) to direct cycloaddition. For the piperazine alkylation, steric hindrance and solvent polarity (e.g., DMF vs. THF) influence reaction pathways. Catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields in SN2 reactions. Monitoring via TLC or LC-MS ensures intermediate stability .

Q. How to resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?

Discrepancies may arise from off-target effects or assay-specific conditions (e.g., pH, cofactors). Use orthogonal methods:

- Functional assays : Measure cAMP production (for GPCRs) or calcium flux.

- Binding assays : Perform saturation binding with radiolabeled ligands to calculate Kd.

- Selectivity profiling : Screen against a panel of 50+ kinases or GPCRs to rule out promiscuity. Normalize data using reference compounds (e.g., losartan for AT1 receptor studies) .

Q. What computational strategies validate target interactions and binding dynamics?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model the compound in AT1 receptor homology models (based on PDB: 4YAY). Focus on the tetrazole’s interaction with Lys199 and His256.

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM-GUI) for 100 ns to assess stability. Analyze RMSD and hydrogen-bond occupancy.

- Free energy calculations : Apply MM/GBSA to estimate binding affinities .

Q. What analytical methods ensure purity and stability under varying conditions?

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for degradation products (e.g., hydrolysis of the butan-1-one group).

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions.

- NMR stability checks : Compare <sup>1</sup>H NMR spectra pre- and post-stress testing. Reference standards (e.g., USP-grade impurities) aid quantification .

Q. How is metabolic stability evaluated in preclinical studies?

- In vitro assays : Incubate with human liver microsomes (HLM) or hepatocytes. Use NADPH cofactors and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint).

- Metabolite identification : Employ high-resolution MS (e.g., Q-TOF) to detect hydroxylation or N-dealkylation products.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.